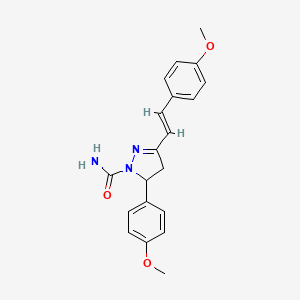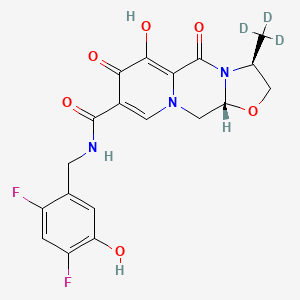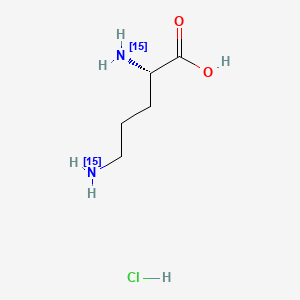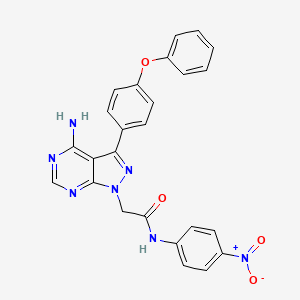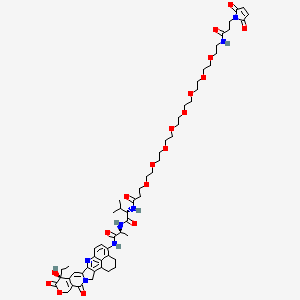
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing damage to healthy cells. The compound consists of a maleimide group, a polyethylene glycol (PEG) linker, and a peptide sequence that includes valine and alanine, ending with an exatecan derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves several steps:
Formation of the Maleimide-PEG Linker: The maleimide group is attached to a PEG chain through a series of reactions involving activation and coupling agents.
Peptide Coupling: The valine and alanine residues are sequentially coupled to the PEG linker using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Exatecan: The exatecan derivative is then attached to the peptide sequence through an amide bond formation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, automated synthesizers, and stringent purification processes to ensure high purity and yield.
化学反応の分析
Types of Reactions
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the maleimide group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
科学的研究の応用
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Utilized in the production of specialized reagents and diagnostic tools.
作用機序
The mechanism of action of Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The PEG linker provides flexibility and solubility, while the peptide sequence ensures selective cleavage by specific proteases within cancer cells. The exatecan derivative acts as the cytotoxic agent, inhibiting topoisomerase I and inducing cell death.
類似化合物との比較
Similar Compounds
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a maleimide PEG8 moiety, a protease-sensitive Val-Cit dipeptide, and a monomethyl auristatin E (MMAE) payload.
Mal-amido-PEG8-Val-Ala-PAB-SG3200: Another ADC linker with a similar structure but different payload.
Uniqueness
Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan is unique due to its specific peptide sequence and exatecan payload, which provide distinct pharmacokinetic and pharmacodynamic properties. Its design allows for targeted delivery and controlled release of the cytotoxic agent within cancer cells, enhancing therapeutic efficacy and reducing side effects.
特性
分子式 |
C57H77N7O18 |
|---|---|
分子量 |
1148.3 g/mol |
IUPAC名 |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1 |
InChIキー |
OYYHJMUXFQIRBT-ZHSICCDKSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


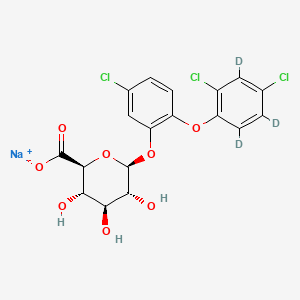
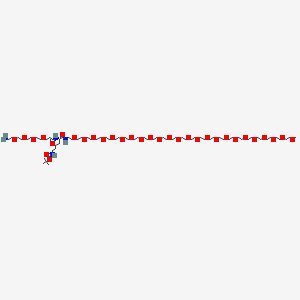
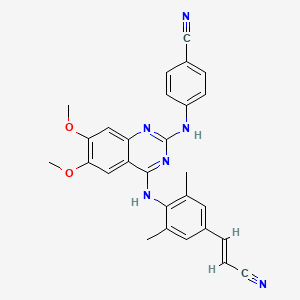
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriotetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416135.png)


